2-[(1E)-2-[4-(BENZYLOXY)-3-ETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE
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Overview
Description
2-[(1E)-2-[4-(BENZYLOXY)-3-ETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities, and a benzyloxy-ethoxyphenyl group, which can enhance its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-[4-(BENZYLOXY)-3-ETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-[4-(BENZYLOXY)-3-ETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2-[(1E)-2-[4-(BENZYLOXY)-3-ETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.
Medicine: Explored for its anti-inflammatory and anti-microbial properties.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-[4-(BENZYLOXY)-3-ETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This makes it a potential candidate for anti-cancer therapies. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, providing anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2-Benzyloxyethanol: Used in various chemical reactions and industrial applications.
Uniqueness
What sets 2-[(1E)-2-[4-(BENZYLOXY)-3-ETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE apart is its unique combination of a quinoline core and a benzyloxy-ethoxyphenyl group. This structure provides it with enhanced chemical stability and a broad range of biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
[2-[(E)-2-(3-ethoxy-4-phenylmethoxyphenyl)ethenyl]quinolin-8-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO4/c1-3-31-27-18-21(13-17-25(27)32-19-22-8-5-4-6-9-22)12-15-24-16-14-23-10-7-11-26(28(23)29-24)33-20(2)30/h4-18H,3,19H2,1-2H3/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMWZMHATIXYTA-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC2=NC3=C(C=CC=C3OC(=O)C)C=C2)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C2=NC3=C(C=CC=C3OC(=O)C)C=C2)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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